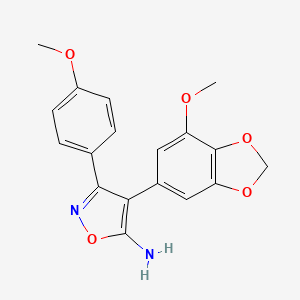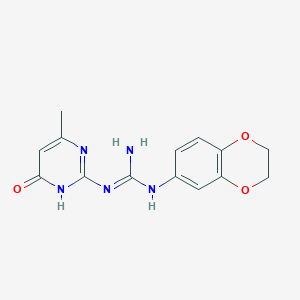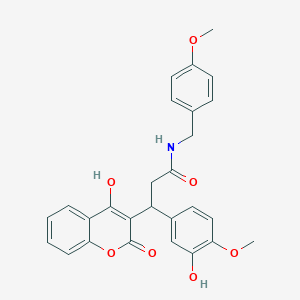
4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the benzodioxole ring with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Construction of the Isoxazole Ring: The final step involves the cyclization of the intermediate with hydroxylamine and a suitable aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoxazole ring, converting it into an amine derivative.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the materials science industry, the compound’s stability and electronic properties make it a potential candidate for the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-HYDROXYPHENYL)-5-ISOXAZOLAMINE
- 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-ISOXAZOLAMINE
- 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-5-ISOXAZOLAMINE
Uniqueness
The uniqueness of 4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE lies in its dual methoxy groups, which can significantly influence its electronic properties and reactivity
Properties
Molecular Formula |
C18H16N2O5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C18H16N2O5/c1-21-12-5-3-10(4-6-12)16-15(18(19)25-20-16)11-7-13(22-2)17-14(8-11)23-9-24-17/h3-8H,9,19H2,1-2H3 |
InChI Key |
HBFRIUNIQXROBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC4=C(C(=C3)OC)OCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)


![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B11049212.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11049226.png)
![7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11049242.png)
![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049261.png)
